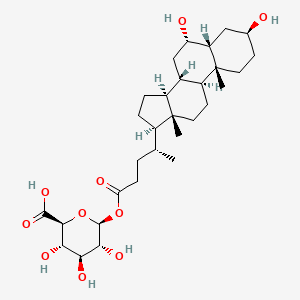
GlycoursodeoxycholicAcidSodiumSalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycoursodeoxycholic acid sodium salt is a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid. It is known for its antioxidant and anti-inflammatory properties and has been studied for its potential therapeutic effects in various medical conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycoursodeoxycholic acid sodium salt can be synthesized through the conjugation of ursodeoxycholic acid with glycine. The reaction typically involves the activation of the carboxyl group of ursodeoxycholic acid, followed by its reaction with glycine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of glycoursodeoxycholic acid sodium salt involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glycoursodeoxycholic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the carbonyl group can yield alcohols .
Aplicaciones Científicas De Investigación
Glycoursodeoxycholic acid sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as inflammatory bowel disease, diabetes, and atherosclerosis.
Industry: Utilized in the formulation of pharmaceuticals and other chemical products .
Mecanismo De Acción
Glycoursodeoxycholic acid sodium salt exerts its effects through several mechanisms:
Antioxidant Activity: It reduces oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species.
Anti-inflammatory Effects: It decreases the levels of inflammatory cytokines and prevents cell death induced by various stressors.
Regulation of Bile Acid Metabolism: It alters bile acid metabolism and gut microbiota composition, which can have beneficial effects on metabolic diseases such as diabetes
Comparación Con Compuestos Similares
Similar Compounds
Chenodeoxycholic Acid: Another bile acid with similar properties but different solubility and precipitation characteristics.
Ursodeoxycholic Acid: The parent compound of glycoursodeoxycholic acid, known for its use in treating liver diseases.
Glycochenodeoxycholic Acid: A glycine-conjugated form of chenodeoxycholic acid with similar detergent properties
Uniqueness
Glycoursodeoxycholic acid sodium salt is unique due to its specific conjugation with glycine, which enhances its solubility and stability. This makes it particularly effective in certain therapeutic applications where other bile acids may not be as effective .
Propiedades
Fórmula molecular |
C30H48O10 |
|---|---|
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-22(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-16-13-21(32)20-12-15(31)8-10-30(20,3)19(16)9-11-29(17,18)2/h14-21,23-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16+,17-,18+,19+,20+,21+,23+,24+,25-,26+,28-,29-,30-/m1/s1 |
Clave InChI |
GSKDKHGYQRRKMF-BWRGTFIUSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@H]5[C@@]4(CC[C@@H](C5)O)C)O)C |
SMILES canónico |
CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3CC(C5C4(CCC(C5)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


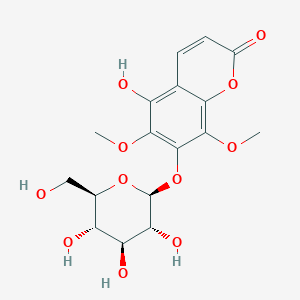


![(S)-(9-(2-(Dimethylamino)ethyl)-4,7-dihydro-3H-pyrrolo[2,3-h]isoquinolin-3-yl)methyl Acetate](/img/structure/B13857229.png)

![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)


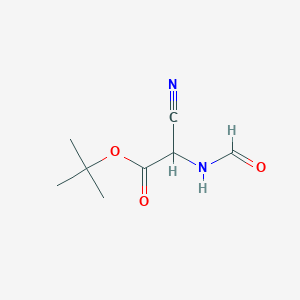
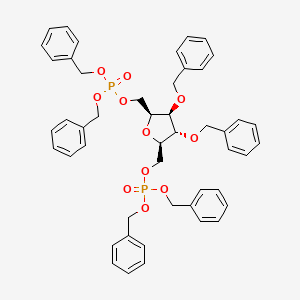
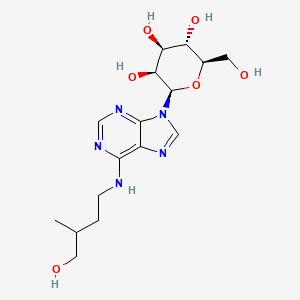


![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)
